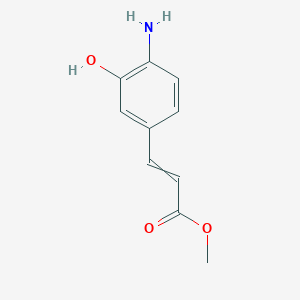

Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate

Description

Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate is a substituted α,β-unsaturated ester featuring a phenyl ring with adjacent amino (-NH₂) and hydroxyl (-OH) groups.

Properties

IUPAC Name |

methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-14-10(13)5-3-7-2-4-8(11)9(12)6-7/h2-6,12H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVGSNBRTMIMGAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC(=C(C=C1)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80741247 | |

| Record name | Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90717-63-8 | |

| Record name | Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80741247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Anticancer Properties

Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate has been investigated for its anticancer properties, particularly against breast cancer cell lines such as MCF-7. Studies have demonstrated that this compound exhibits significant antiproliferative effects.

In one study, the compound was synthesized and tested for cell viability using the MTT assay, revealing an IC50 value that indicates its potency against cancer cells. The mechanism of action appears to involve the inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 10.5 |

| Cisplatin | MCF-7 | 5.0 |

Inhibition of Tyrosinase Activity

Additionally, derivatives of this compound have shown promise as tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin production, and its inhibition can be beneficial in treating hyperpigmentation disorders.

Research has indicated that certain derivatives exhibit stronger inhibitory activity than standard compounds like kojic acid, making them suitable candidates for cosmetic applications .

Case Study 1: Synthesis and Evaluation of Antiproliferative Activity

A detailed study synthesized this compound through a multi-step process involving the reaction of substituted benzoyl chlorides with intermediates derived from phenolic compounds. The resulting product was evaluated for its antiproliferative activity against various cancer cell lines, showcasing promising results that warrant further investigation into its therapeutic potential .

Case Study 2: Molecular Docking Studies

In silico studies have been conducted to assess the binding affinity of this compound with various biological targets using molecular docking techniques. These studies help predict the compound's effectiveness and guide future modifications to enhance its bioactivity .

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

Antioxidant Activity: It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing cellular damage.

Apoptosis Induction: The compound can trigger apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial function.

Enzyme Inhibition: It may inhibit specific enzymes involved in disease processes, contributing to its therapeutic potential.

Comparison with Similar Compounds

Substituent Effects on Molecular Properties

The substituents on the phenyl ring significantly modulate the compound’s electronic and steric profiles. Key analogs from the evidence include:

Key Observations :

- Electron-Withdrawing Groups (EWGs): The nitro group in C₁₀H₉NO₄ enhances electrophilicity at the β-carbon, favoring nucleophilic additions . In contrast, the amino (-NH₂) and hydroxyl (-OH) groups in the target compound are electron-donating, which may reduce reactivity but improve solubility via hydrogen bonding.

- Biological Activity: The hydroxyl-phenyl derivative in exhibits anti-inflammatory properties by inhibiting NF-κB, suggesting that the target compound’s 3-hydroxy-4-amino substituents could similarly modulate cytokine pathways.

Crystallographic and Conformational Analysis

- Ring Strain and Bond Lengths: In cyclopropane-containing analogs, bond shortening (e.g., d(C1–C2) = 1.528 Å vs. normal 1.497 Å) indicates electronic effects from substituents like cyano (-CN) or phenyl groups . For the target compound, the amino and hydroxyl groups may induce similar distortions in planar conjugation.

- Software Tools : Programs like SHELXL () and ORTEP-3 () are critical for refining such structures and visualizing steric clashes or conjugation effects.

Biological Activity

Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate, also known as methyl 4-hydroxycinnamate, is a compound that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies.

This compound can be synthesized through various chemical pathways. One common method involves the reaction of 4-amino-3-hydroxybenzaldehyde with a suitable ester under reflux conditions. The synthesis typically results in a compound with significant biological activity due to its structural characteristics, which include a conjugated double bond and hydroxyl groups that can participate in various biochemical interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The compound has shown efficacy against various cancer cell lines through multiple mechanisms:

- Induction of Apoptosis : Research indicates that this compound can induce apoptosis in cancer cells. For instance, it has been shown to cooperate with other compounds like Carnosic Acid to enhance apoptosis in acute myeloid leukemia cells without affecting normal peripheral blood mononuclear cells .

- Inhibition of Cell Proliferation : The compound exhibits antiproliferative effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro assays have demonstrated that it significantly reduces cell viability in a dose-dependent manner .

- Mechanisms of Action : The anticancer activity may be attributed to its ability to inhibit key signaling pathways involved in cell survival and proliferation. For example, it has been implicated in the inhibition of the EGFR pathway, which is critical for tumor growth and metastasis .

Antioxidant and Antimicrobial Activities

This compound also exhibits antioxidant properties, which contribute to its protective effects against oxidative stress-related diseases. Its antioxidant activity is linked to the presence of hydroxyl groups that can scavenge free radicals.

Furthermore, this compound has demonstrated antimicrobial properties against various pathogens, suggesting potential applications in treating infections .

Case Studies

Several studies have explored the biological activities of this compound:

- Study on Acute Myeloid Leukemia : A study published in Frontiers in Pharmacology investigated the synergistic effects of methyl 4-hydroxycinnamate with Carnosic Acid on acute myeloid leukemia cells. The results indicated a significant reduction in cell viability and increased apoptosis rates compared to controls .

- In vitro Evaluation on Breast Cancer Cells : Another research article focused on the antiproliferative effects of various derivatives of this compound on MCF-7 breast cancer cells using MTT assays. The results revealed that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective anticancer agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-(4-amino-3-hydroxyphenyl)prop-2-enoate?

- Methodological Answer : Synthesis typically involves esterification or substitution reactions. For example, methyl prop-2-enoate derivatives can be synthesized via Michael addition or condensation reactions under controlled conditions (e.g., anhydrous solvents, reflux). Evidence from analogous compounds suggests using methanol as a solvent and acid/base catalysts to optimize yield . Purification is often achieved via recrystallization or column chromatography, with structural confirmation by H/C NMR and IR spectroscopy .

Q. How is the purity of this compound validated in pharmaceutical research?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity. Complementary techniques include mass spectrometry (HRMS-ESI) for molecular weight confirmation and differential scanning calorimetry (DSC) to check for polymorphic impurities . Crystallographic validation using SHELXL for small-molecule refinement ensures structural accuracy .

Q. What spectroscopic methods are critical for characterizing its structure?

- Methodological Answer : Key methods include:

- H/C NMR : To identify substituents on the phenyl ring and confirm the ester group.

- IR Spectroscopy : To detect functional groups (e.g., C=O stretch at ~1700 cm).

- X-ray Crystallography : For absolute configuration determination using programs like SHELXL .

- HRMS-ESI : To verify molecular formula and fragmentation patterns .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in its crystal structure be systematically analyzed?

- Methodological Answer : Apply graph set analysis (GSA) to categorize hydrogen-bonding motifs (e.g., chains, rings). Tools like Mercury or PLATON integrate with SHELX-refined crystallographic data to generate hydrogen-bonding tables and topology diagrams. This approach aids in understanding packing efficiency and stability .

Q. What computational strategies are effective for modeling its interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) combined with molecular dynamics simulations can predict binding affinities to receptors like NF-κB. Validate docking poses using experimental data (e.g., IC values from THP-1 cell assays) . Density functional theory (DFT) calculations further optimize electronic structure parameters .

Q. How to resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation times).

Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., hydroxyl vs. methoxy groups) using analogues like methyl caffeate .

Crystallographic Validation : Confirm compound identity and purity to rule out structural misassignment .

Q. What are the challenges in designing enantioselective syntheses for this compound?

- Methodological Answer : Achieving enantiocontrol requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes). Asymmetric hydrogenation or kinetic resolution can be employed, but steric hindrance from the 4-amino-3-hydroxyphenyl group may complicate selectivity. Monitor enantiomeric excess (ee) via chiral HPLC or NMR spectroscopy with chiral shift reagents .

Q. How to analyze its stability under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies using:

- HPLC-PDA : Track degradation products.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition.

- pH-Dependent UV-Vis Spectroscopy : Identify protonation states affecting reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.